molecular formula C20H17NO4 B2800324 ethyl 4-(furan-2-yl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate CAS No. 392668-57-4

ethyl 4-(furan-2-yl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate

Cat. No.: B2800324
CAS No.: 392668-57-4
M. Wt: 335.359
InChI Key: AQNTWVPFUBVYNT-UHFFFAOYSA-N
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Description

Ethyl 4-(furan-2-yl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C20H17NO4 and its molecular weight is 335.359. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

  • The compound has been utilized in three-component spiro heterocyclization reactions with indan-1,3-dione and acyclic enamines to generate complex spiro heterocycles. These reactions highlight its versatility as a precursor for synthesizing spiro[indeno[1,2-b]pyridine-4,3'-pyrroles] and related compounds (Sal’nikova, Dmitriev, & Maslivets, 2019).
  • Ethyl cyanoacetate and diethyl malonate reactions with ninhydrin under ultrasonic irradiation have led to the unprecedented formation of indenopyran and spiroindenofuran derivatives, showcasing innovative pathways for synthesizing indeno[1,2-b]pyran and indeno[1,2-b]furan compounds (Saini et al., 2016).
  • Research on trifluoromethylated pyrano[4,3-b]pyrans synthesis through a one-pot, three-component reaction promoted by ammonium acetate emphasizes the compound's role in generating fluorinated heterocycles, which are significant for their biological activities (Wang et al., 2012).

Crystal Structure and Conformation

  • Studies on crystal structures of 2-methyl-4-aryl-5-oxo-5H-indeno[1,2-b]pyridine carboxylate derivatives have provided insights into their molecular conformations, which are essential for understanding their chemical and biological behaviors (Pandian et al., 2014).

Novel Applications in Organic Synthesis

  • Phosphine-catalyzed [4+2] annulation has been employed using variants of the compound, demonstrating its utility in creating highly functionalized tetrahydropyridines. This process showcases its capacity as a 1,4-dipole synthon in organic synthesis, contributing to the development of novel organic compounds with potential pharmaceutical applications (Zhu, Lan, & Kwon, 2003).

Potential Biological Activity

  • A study focusing on pyrido[4′,3′:4,5]thieno[2,3-d]pyrimidines and related fused thiazolo derivatives synthesized from related ethyl compounds underscores the importance of these derivatives in medicinal chemistry due to their potential biological activities (Ahmed, 2003).

Properties

IUPAC Name

ethyl 4-(furan-2-yl)-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4/c1-3-24-20(23)15-11(2)21-18-12-7-4-5-8-13(12)19(22)17(18)16(15)14-9-6-10-25-14/h4-10,16,21H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQNTWVPFUBVYNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=CO3)C(=O)C4=CC=CC=C42)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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